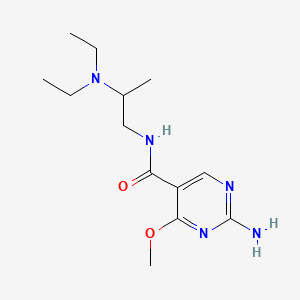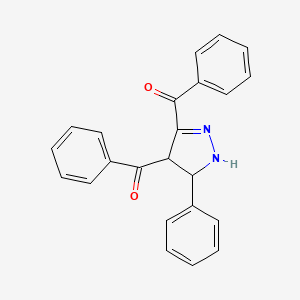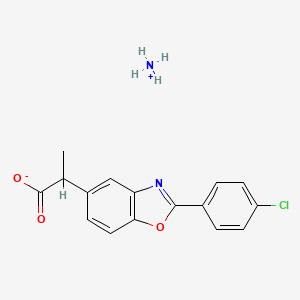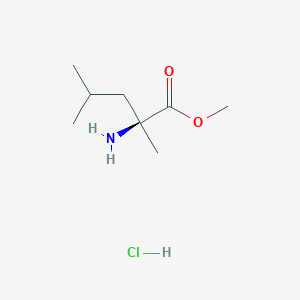![molecular formula C12H17N3O B15213545 N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide CAS No. 63499-89-8](/img/structure/B15213545.png)
N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is a chemical compound with the molecular formula C12H17N3O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide may involve solvent-free reactions of aryl amines with ethyl cyanoacetate, which is a widely used and economical method . This approach minimizes the use of solvents and reduces the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide: is similar to other cyanoacetamide derivatives, such as N-methyl and N-phenyl cyanoacetamides.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Uniqueness
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63499-89-8 |
|---|---|
Molekularformel |
C12H17N3O |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-[3-cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C12H17N3O/c1-7(2)5-11-8(3)10(6-13)12(15-11)14-9(4)16/h7,15H,5H2,1-4H3,(H,14,16) |
InChI-Schlüssel |
AVUSNMOOBGGDCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=C1C#N)NC(=O)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)

![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)




![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)


